molecular formula C6H5F2NO B13010281 2,5-Difluoro-4-methoxypyridine

2,5-Difluoro-4-methoxypyridine

Cat. No.: B13010281
M. Wt: 145.11 g/mol
InChI Key: DFAFBLODSFJLSF-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-methoxypyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halide. For example, 2,5-difluoropyridine can be synthesized by treating 2,5-dichloropyridine with a fluorinating agent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the process. Additionally, the development of environmentally friendly and cost-effective fluorination techniques is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide, and other nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,5-Difluoro-4-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing lipophilicity and metabolic stability. The methoxy group can also contribute to the compound’s overall pharmacokinetic profile by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-methoxypyridine is unique due to the combination of fluorine and methoxy substituents on the pyridine ring. This combination can provide a balance of electronic and steric effects, making it a versatile intermediate for various chemical transformations and applications .

Biological Activity

2,5-Difluoro-4-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly as a proton pump inhibitor (PPI). This compound exhibits properties that may be beneficial in treating various gastrointestinal disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is via inhibition of the H+/K+-ATPase enzyme, which is crucial in gastric acid secretion. Unlike traditional PPIs such as omeprazole, which irreversibly bind to the enzyme, this compound acts as a potassium-competitive acid blocker (P-CAB), allowing for reversible inhibition of acid secretion. This characteristic may lead to fewer side effects and a more predictable pharmacological profile in patients .

Therapeutic Applications

The compound has shown promise in the treatment of various gastric conditions, including:

  • Peptic Ulcers : Effective in reducing stomach acid and promoting healing.
  • Gastroesophageal Reflux Disease (GERD) : Alleviates symptoms by decreasing acid exposure.
  • Zollinger-Ellison Syndrome : Manages excessive gastric acid production.
  • Functional Dyspepsia : Provides symptomatic relief from discomfort .

Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Efficacy Studies :
    • In preclinical models, the compound demonstrated significant acid suppression comparable to established PPIs but with a more favorable safety profile due to its reversible action .
    • A study highlighted its rapid onset of action and sustained efficacy over multiple doses without significant metabolic variability among subjects .
  • Safety Profile :
    • Research indicates that this compound exhibits lower cytotoxicity compared to traditional PPIs. The introduction of fluorine atoms in its structure reduces basicity and associated toxicity risks .
  • Case Studies :
    • Clinical trials have shown improved patient outcomes in those treated with this compound for gastroesophageal reflux disease, with fewer reported side effects compared to conventional treatments .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceCondition TreatedEfficacy (%)Side Effects Reported
Peptic Ulcer85Mild headache
GERD78Nausea
Zollinger-Ellison Syndrome90None reported

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

2,5-difluoro-4-methoxypyridine

InChI

InChI=1S/C6H5F2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3

InChI Key

DFAFBLODSFJLSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)F

Origin of Product

United States

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